molecular formula C17H33BN2O3Si B8387695 1-(2-(tert-butyldimethylsilyloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1233526-53-8

1-(2-(tert-butyldimethylsilyloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B8387695
M. Wt: 352.4 g/mol
InChI Key: TZRYOLGWTUNCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(tert-butyldimethylsilyloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C17H33BN2O3Si and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(tert-butyldimethylsilyloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(tert-butyldimethylsilyloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1233526-53-8

Product Name

1-(2-(tert-butyldimethylsilyloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Molecular Formula

C17H33BN2O3Si

Molecular Weight

352.4 g/mol

IUPAC Name

tert-butyl-dimethyl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethoxy]silane

InChI

InChI=1S/C17H33BN2O3Si/c1-15(2,3)24(8,9)21-11-10-20-13-14(12-19-20)18-22-16(4,5)17(6,7)23-18/h12-13H,10-11H2,1-9H3

InChI Key

TZRYOLGWTUNCLS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.500 g, 2.58 mmol), (2-bromoethoxy)-t-butyldimethylsilane (2.211 mL, 10.31 mmol), K2CO3 (1.425 g, 10.31 mmol) and NaI (0.039 g, 0.258 mmol) in MeCN (8 mL) was heated to 70° C. for 2 days. The mixture was cooled to RT, the solid removed via filtration, rinsed with EtOAc and the filtrate washed with 50% satd. NaCl (1×). The organic layer was dried over MgSO4, concentrated to dryness and purified via silica gel chromatography (EtOAc/Hex) to afford 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (574 mg, 63%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6): δ 7.79 (s, 1H), 7.51 (s, 1H), 4.12 (t, J=5.4 Hz, 2H), 3.79 (t, J=5.4 Hz, 2H), 1.17 (s, 12H), 0.71 (s, 9H), −0.17 (s, 6H); MS (ESI) m/z: 353.2 (M+H+).
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0.5 g
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2.211 mL
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1.425 g
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0.039 g
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8 mL
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Synthesis routes and methods II

Procedure details

Potassium tert-butoxide (1.0 M) in THF (0.60 mL, 0.60 mmol) was added to a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.1 g, 0.5 mmol) in N,N-dimethylformamide (1.5 mL) at 0° C. The reaction mixture was stirred at room temperature for 5 minutes, then cooled to 0° C. and treated with (2-bromoethoxy)(tert-butyl)dimethylsilane (0.2 mL, 0.8 mmol). The reaction was stirred at room temperature overnight, then diluted with ethyl acetate, washed with sat. NaHCO3, water, brine, dried over Na2SO4, filtered and concentrated to provide the crude product which was purified by silica gel chromatography eluting with 0 to 30% EtOAc in hexanes. Calculated for C17H34BN2O3Si (M+H)+: m/z=353.2; Found: 353.1.
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0.6 mL
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0.1 g
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1.5 mL
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0.2 mL
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Synthesis routes and methods III

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.05 g, 0.2 mmol), (2-bromoethoxy)(tert-butyl)dimethylsilane (61 uL, 0.28 mmol, Aldrich, Cat. No. 428426), and cesium carbonate (250 mg, 0.77 mmol) in acetonitrile (1 mL) was stirred at 90° C. overnight. After cooling it was diluted with ethyl acetate. Then the organic solution was washed with water, brine; dried over Na2SO4. After filtration the filtrate was concentrated to yield 74 mg of product which was directly used in the next step reaction without further purification.
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250 mg
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1 mL
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